R 761

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

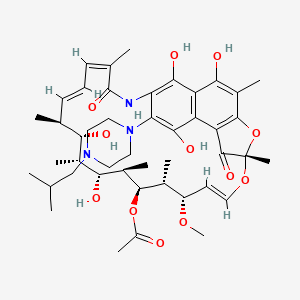

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBKCCSAVNRWOX-BVHPQESASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H63N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-22-2 | |

| Record name | R 761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifandin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hro-761: A Targeted Approach to Microsatellite Instability-High (MSI-H) Cancers Through Synthetic Lethality

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Hro-761, a first-in-class, orally bioavailable, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). Hro-761 leverages the synthetic lethal relationship between WRN inhibition and microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) cancers. This document details the molecular interactions, signaling pathways, and preclinical and clinical evidence supporting Hro-761 as a promising therapeutic agent for this specific cancer subtype. The information is compiled from peer-reviewed publications and clinical trial disclosures.

Introduction: The WRN Helicase and MSI-H Cancers

Microsatellite instability-high (MSI-H) is a molecular phenotype characterized by the accumulation of mutations in short, repetitive DNA sequences called microsatellites. This hypermutable state arises from a defective DNA mismatch repair (dMMR) system. While immune checkpoint inhibitors have shown efficacy in a subset of MSI-H tumors, a significant portion of patients either do not respond or develop resistance, highlighting the need for novel therapeutic strategies.[1]

The Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in MSI-H cancers through multiple genetic screens.[1][2][3] WRN plays a crucial role in DNA replication and repair. In MSI-H cells, the loss of WRN function leads to catastrophic DNA damage and subsequent cell death, while normal, microsatellite-stable (MSS) cells are largely unaffected. Hro-761 was developed by Novartis to exploit this dependency.

Mechanism of Action of Hro-761

Hro-761 is a potent and selective allosteric inhibitor of the WRN helicase.[1][2][3] Its mechanism of action can be dissected into several key steps:

-

Allosteric Inhibition: Hro-761 binds to a novel allosteric pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4] This binding event locks the WRN helicase in an inactive conformation, preventing its enzymatic activity.[1][2][3][4]

-

Induction of DNA Double-Strand Breaks: Pharmacological inhibition of WRN by Hro-761 recapitulates the effects of genetic suppression of WRN.[1][2][5] This leads to the accumulation of DNA double-strand breaks (DSBs) specifically in MSI-H cancer cells.[5][6]

-

Activation of the DNA Damage Response (DDR): The accumulation of DSBs triggers a robust DNA Damage Response (DDR).[1][3][5] This is characterized by the activation of key sensor and transducer proteins such as ATM and CHK2. A key marker of this response is the phosphorylation of histone H2A.X (γH2A.X).[7][8]

-

WRN Protein Degradation: A unique consequence of Hro-761 treatment in MSI-H cells is the induction of WRN protein degradation.[1][2][3][5] This degradation is proteasome-mediated and occurs as a consequence of WRN inhibition and subsequent DDR activation.[8] This effect is not observed in microsatellite-stable (MSS) cells.[2][3][8]

-

Cell Cycle Arrest and Apoptosis: The sustained DNA damage and DDR activation ultimately lead to cell cycle arrest and apoptosis in MSI-H cancer cells.[5][6] This anti-proliferative effect is observed to be independent of the p53 tumor suppressor protein status.[2][3][5]

Signaling Pathway

The signaling cascade initiated by Hro-761 in MSI-H cancer cells is a clear example of targeted therapy exploiting a specific cellular vulnerability.

Caption: Mechanism of action of Hro-761 in MSI-H cancer cells.

Quantitative Data

Table 1: In Vitro Activity of Hro-761

| Parameter | Value | Cell Line | Notes | Reference |

| Biochemical IC50 | 100 nM | - | ATPase assay | [5] |

| GI50 | 40 nM | SW48 | - | [5] |

Table 2: In Vivo Efficacy of Hro-761 in Xenograft Models

| Model | Dose | Outcome | Duration | Reference |

| SW48 Cell-Derived Xenografts (CDXs) | 20 mg/kg | Tumor stasis | Up to 60 days | [5] |

| SW48 Cell-Derived Xenografts (CDXs) | >20 mg/kg | 75%-90% tumor regression | Up to 60 days | [5] |

| MSI CDX and Patient-Derived Xenografts | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | Not specified | [5] |

Table 3: Preliminary Phase 1 Clinical Trial Data (NCT05838768)

| Patient Population | Outcome | Notes | Reference |

| Advanced MSI-H/dMMR tumors (n=57) | Nearly 80% of colorectal cancer patients had their disease controlled. | Patients had progressed on other therapies. | [9] |

| Advanced MSI-H/dMMR tumors (n=57) | ~70% of colorectal cancer patients had no evidence of tumor cells in their blood after one month. | Well-tolerated with few serious side effects. | [9] |

Experimental Protocols

WRN ATPase Assay

Objective: To determine the biochemical inhibitory activity of Hro-761 on WRN helicase.

Methodology:

-

Recombinant WRN protein (e.g., WRN D1D2RH construct) is purified.

-

The assay is performed in a buffer containing ATP and a single-stranded DNA substrate (e.g., FLAP26).

-

The reaction is initiated by the addition of the WRN enzyme.

-

The rate of ATP hydrolysis is measured, typically by detecting the generation of ADP, using a coupled enzyme system that produces a fluorescent or luminescent signal.

-

Hro-761 is added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Viability/Growth Inhibition (GI50) Assay

Objective: To assess the anti-proliferative effect of Hro-761 on cancer cell lines.

Methodology:

-

MSI-H (e.g., SW48, HCT-116) and MSS (e.g., HT-29) cancer cells are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of Hro-761 or a vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 96 hours).

-

Cell viability is measured using a commercially available assay, such as one based on the quantification of ATP (e.g., CellTiter-Glo) or the metabolic reduction of a tetrazolium salt (e.g., MTT or WST-1).

-

The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.

Immunoblotting for DNA Damage Response and WRN Degradation

Objective: To detect the activation of the DDR pathway and the degradation of the WRN protein following Hro-761 treatment.

Methodology:

-

MSI-H and MSS cells are treated with Hro-761 or a control for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

For analysis of chromatin-bound proteins, subcellular fractionation is performed to separate the chromatin-bound fraction from the soluble nuclear extracts.[3]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-ATM, phospho-CHK2, γH2A.X, and WRN.

-

A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Hro-761 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with MSI-H cancer cells (cell-derived xenografts, CDXs) or implanted with tumor fragments from patients (patient-derived xenografts, PDXs).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Hro-761 is administered orally at different dose levels, and the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers of DNA damage.

Experimental Workflow Visualization

Caption: Preclinical to clinical development workflow for Hro-761.

Conclusion and Future Directions

Hro-761 represents a significant advancement in the targeted therapy of MSI-H cancers, offering a novel mechanism of action that exploits a specific genetic vulnerability. The preclinical data strongly support its potent and selective activity, and early clinical results are promising. Ongoing and future research will further delineate the efficacy of Hro-761 as a monotherapy and in combination with other agents, such as immune checkpoint inhibitors or chemotherapy, in this patient population.[10][11] The development of Hro-761 underscores the power of synthetic lethality as a paradigm for developing precision cancer medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 4. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mskcc.org [mskcc.org]

- 10. HRO761 + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 11. novartis.com [novartis.com]

Hro-761: A Technical Whitepaper on the First-in-Class WRN Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hro-761 is a pioneering, orally bioavailable small molecule inhibitor targeting Werner syndrome RecQ helicase (WRN), a critical enzyme in DNA repair and maintenance. This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of Hro-761. It details the mechanism of action, preclinical efficacy in microsatellite instability-high (MSI-H) cancers, and available clinical trial information. Experimental methodologies for key assays are outlined, and signaling pathways are visually represented to facilitate a comprehensive understanding of this novel therapeutic agent.

Chemical Structure and Physicochemical Properties

Hro-761 is a complex heterocyclic molecule with the chemical formula C31H31ClF3N9O5.[1][2] Its structure is characterized by a triazolopyrimidine core.

Table 1: Physicochemical Properties of Hro-761

| Property | Value | Reference |

| IUPAC Name | N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[3][4][5]triazolo[1,5-a]pyrimidin-4-yl]acetamide | [1] |

| Molecular Formula | C31H31ClF3N9O5 | [1][2] |

| Molecular Weight | 702.1 g/mol | [1] |

| CAS Number | 2869954-34-5 | [1] |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action

Hro-761 functions as a potent and selective allosteric inhibitor of the WRN helicase.[4][7] It binds to a site at the interface of the D1 and D2 helicase domains of the WRN protein. This binding event locks the enzyme in an inactive conformation, preventing its helicase and exonuclease activities that are crucial for DNA replication and repair.[4][7]

The inhibition of WRN by Hro-761 has been shown to be particularly effective in cancer cells with microsatellite instability (MSI). These cells are deficient in mismatch repair (MMR) and are thus heavily reliant on WRN for survival. By inhibiting WRN, Hro-761 induces synthetic lethality in MSI-H cancer cells.[4] This leads to an accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.[4][7] A key downstream effect of Hro-761-induced DNA damage is the degradation of the WRN protein itself, specifically in MSI cells.[7]

References

- 1. Hro-761 | C31H31ClF3N9O5 | CID 166140536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

Hro-761: A Technical Whitepaper on the Discovery, Synthesis, and Characterization of a First-in-Class WRN Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Werner syndrome RecQ helicase (WRN) has been identified as a key synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a condition prevalent in a significant portion of colorectal, endometrial, and gastric tumors.[1][2] This paper details the discovery and characterization of Hro-761, a potent, selective, and orally bioavailable allosteric inhibitor of WRN. Hro-761 was identified through an extensive hit-finding and lead optimization campaign.[1][3] It binds to a novel allosteric site at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[4][5] Pharmacological inhibition of WRN by Hro-761 selectively induces DNA damage and inhibits tumor cell growth in MSI cancer models, validating WRN as a therapeutic target.[1][6] A clinical trial for Hro-761 (NCT05838768) is currently underway to evaluate its safety and efficacy in patients with MSI-high solid tumors.[1][4]

Introduction: The Therapeutic Rationale for WRN Inhibition

Werner syndrome RecQ helicase (WRN) is a multifunctional enzyme with both helicase and exonuclease activities, playing a critical role in DNA replication, repair, and telomere maintenance.[2] While WRN is non-essential in normal cells, it becomes critical for the survival of cancer cells with high microsatellite instability (MSI). MSI arises from a deficient DNA Mismatch Repair (MMR) system, leading to an accumulation of mutations. This genetic instability makes MSI cancer cells dependent on alternative DNA repair pathways, including the one mediated by WRN. The concept of synthetic lethality posits that while the loss of either MMR or WRN function alone is tolerable, their simultaneous loss is catastrophic for the cell, leading to cell death.[2] This creates a therapeutic window to selectively target MSI cancer cells by inhibiting WRN, while sparing healthy, microsatellite stable (MSS) cells.

Discovery of Hro-761

The discovery of Hro-761 was the result of an innovative hit-finding and lead-optimization strategy.[3] The campaign began with a high-throughput screening of a 150,000-compound library to identify molecules that could bind to the WRN protein.[2][7]

Key milestones in the discovery process:

-

Initial Hit Identification: A non-covalent hit (compound 1) was identified from the initial screen.[2][7]

-

Lead Optimization: A structure-based design approach guided by lipophilic efficiency (LipE) was employed to improve potency. However, this initial optimization led to compounds with high molecular weight and poor physicochemical properties.[2][8]

-

Permeability and Property Optimization: The strategy shifted to simultaneously optimize for both LipE and permeability. Physics-based property prediction models were used to identify novel chemical scaffolds that could break the correlation between high potency and poor permeability.[7][8] This effort led to the identification of Hro-761, which, despite a molecular weight over 700 Da, exhibits excellent permeability and favorable pharmacokinetic profiles.[8]

The logical workflow for the hit-to-lead campaign is illustrated below.

Synthesis of Hro-761

While the precise, scalable synthesis route for Hro-761 is proprietary, the following represents a plausible multi-step synthetic protocol based on established methodologies in medicinal chemistry for constructing complex heterocyclic scaffolds.

Disclaimer: This protocol is a representative example and not the confirmed manufacturing process for Hro-761.

Protocol ID: HRO-SYN-PROTO-001

Objective: To provide a detailed, representative methodology for the chemical synthesis of Hro-761.

Key Steps & Methodology:

-

Synthesis of the Triazolopyrimidine Core:

-

Step 1a: Condensation of a substituted hydrazine with a pyrimidine derivative to form the triazole ring fused to the pyrimidine.

-

Reagents: Hydrazine hydrate, 2,4-dichloro-5-ethylpyrimidine, Triethylamine.

-

Solvent: Ethanol.

-

Procedure: The pyrimidine derivative is dissolved in ethanol, followed by the addition of triethylamine and hydrazine hydrate. The mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

-

Functionalization of the Core (Addition of Piperazine Moiety):

-

Step 2a: Nucleophilic aromatic substitution (SNAr) to attach the piperazine linker to the triazolopyrimidine core.

-

Reagents: Triazolopyrimidine intermediate from Step 1, N-Boc-piperazine.

-

Solvent: Dimethylformamide (DMF).

-

Procedure: The core intermediate and N-Boc-piperazine are dissolved in DMF and heated to 80-100°C for 12 hours. The reaction is monitored by LC-MS. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

-

-

Coupling of the Pyrimidine Carbonyl Moiety:

-

Step 3a: Amide bond formation between the piperazine nitrogen and the 5-hydroxy-6-methylpyrimidine-4-carboxylic acid.

-

Reagents: Deprotected piperazine intermediate (from Step 2, after Boc removal with TFA), 5-hydroxy-6-methylpyrimidine-4-carboxylic acid, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Solvent: DMF.

-

Procedure: The carboxylic acid is activated with HATU in DMF. The deprotected piperazine intermediate is then added, and the reaction is stirred at room temperature for 8 hours. Workup involves aqueous extraction and purification by chromatography.

-

-

Final Assembly (Attachment of the Acetamide Side Chain):

-

Step 4a: N-acylation of the triazolopyrimidine core.

-

Reagents: Intermediate from Step 3, 2-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.

-

Base: Sodium Hydride (NaH).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: The intermediate from Step 3 is dissolved in anhydrous THF and cooled to 0°C. NaH is added portion-wise, followed by the chloroacetamide reagent. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched carefully with water, and the product is extracted and purified by preparative HPLC to yield Hro-761.

-

Biological Characterization and Mechanism of Action

Hro-761 is an allosteric inhibitor that locks WRN in an inactive state.[5] Its mechanism confers high selectivity over other related RecQ helicases.[4]

Biochemical and Cellular Potency

Hro-761 demonstrates potent inhibition of WRN helicase activity and selective anti-proliferative effects in MSI cancer cell lines.

| Parameter | Value | Assay Type | Comments |

| WRN ATPase IC50 | 100 nM[9] | Biochemical ATPase Assay | Measures inhibition of ATP hydrolysis by WRN. |

| WRN Helicase IC50 | 50 nM[6] | Biochemical Helicase Assay | Measures inhibition of DNA unwinding activity. |

| SW48 (MSI) GI50 | 50 nM[9] | Cell Proliferation Assay | Demonstrates potent anti-proliferative effect in MSI cells. |

| DLD1 WRN-KO (MSS) GI50 | >10 µM[9] | Cell Proliferation Assay | Shows high selectivity against non-MSI cells. |

Mechanism of Action: Synthetic Lethality in MSI Cancers

Hro-761's therapeutic effect is rooted in the principle of synthetic lethality. In MSI cells, the MMR pathway is deficient. These cells rely on WRN for DNA repair and to maintain genomic stability. Inhibition of WRN by Hro-761 leads to an accumulation of DNA damage, which cannot be repaired, ultimately triggering apoptosis and cell death.[6][10] In contrast, MSS cells have a functional MMR pathway and are not dependent on WRN, and thus are largely unaffected by the inhibitor.[2] This selective induction of DNA damage is a key feature of Hro-761's activity.[10]

Experimental Protocols

Protocol: In Vitro WRN Helicase Inhibition Assay

Protocol ID: HRO-BIO-PROTO-001

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hro-761 against WRN helicase activity using a fluorescence-based assay.

Materials:

-

Recombinant human WRN protein

-

Forked DNA substrate with a fluorescent reporter (e.g., FAM) and a quencher (e.g., DABCYL)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT

-

ATP solution

-

Hro-761 compound stock in DMSO

-

384-well microplates, black, low-volume

-

Fluorescence plate reader

Workflow:

Procedure:

-

A serial dilution of Hro-761 is prepared in DMSO and then further diluted in Assay Buffer.

-

2.5 µL of WRN enzyme and 2.5 µL of the forked DNA substrate are added to each well of a 384-well plate.

-

5 µL of the diluted Hro-761 compound (or DMSO for control wells) is added to the wells.

-

The plate is incubated for 30 minutes at room temperature to allow compound binding to the enzyme.

-

The reaction is initiated by adding 5 µL of ATP solution to each well.

-

The plate is incubated for 60 minutes at 37°C. In the absence of inhibition, WRN unwinds the DNA, separating the fluorophore from the quencher and increasing the fluorescence signal.

-

The reaction is stopped by adding 5 µL of 500 mM EDTA.

-

Fluorescence is measured using a plate reader.

-

The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls. The IC50 value is determined by fitting the data to a four-parameter dose-response curve.

Conclusion and Future Directions

Hro-761 is a first-in-class, potent, and selective allosteric inhibitor of WRN helicase. It represents a promising therapeutic agent for MSI-high cancers, a patient population with significant unmet medical needs.[1] The compound's mechanism of action, leveraging the synthetic lethal relationship between WRN and MMR deficiency, allows for a targeted approach to cancer therapy. Preclinical data have demonstrated dose-dependent tumor growth inhibition in xenograft models.[4] The ongoing Phase 1 clinical trial (NCT05838768) will provide crucial data on the safety, tolerability, and preliminary anti-tumor activity of Hro-761 in patients.[1][11] These findings validate WRN as a compelling target for precision oncology.

References

- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. genscript.com [genscript.com]

- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 5. selleckchem.com [selleckchem.com]

- 6. HRO761 | WRN inhibitor | Probechem Biochemicals [probechem.com]

- 7. Discovery of WRN deconjugase inhibitor HRO761 - CD ComputaBio [computabio.com]

- 8. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mskcc.org [mskcc.org]

Preclinical Profile of HRO-761: A Novel WRN Inhibitor for Microsatellite Instable Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for HRO-761, a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting WRN in solid tumors with microsatellite instability (MSI).

Core Mechanism of Action

HRO-761 functions as an allosteric inhibitor of the WRN helicase.[1][2][3] It binds at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[1][2][3] This pharmacological inhibition of WRN's function is synthetically lethal in cancer cells exhibiting microsatellite instability (MSI-H). The loss of mismatch repair in MSI-H tumors leads to a dependency on WRN for DNA replication and repair. Inhibition of WRN by HRO-761 in these cells results in the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.[4] Notably, this effect is selective for MSI-H cells, with minimal impact on microsatellite stable (MSS) cells, and appears to be independent of p53 tumor suppressor status.[1][3][4]

Signaling Pathway of HRO-761 in MSI-H Tumors

Caption: Mechanism of action of HRO-761 in MSI-H cancer cells.

Quantitative Preclinical Data

The preclinical efficacy of HRO-761 has been demonstrated through various in vitro and in vivo studies. The data is summarized in the tables below.

In Vitro Activity

| Assay Type | Cell Line | MSI Status | Parameter | Value |

| ATPase Assay | - | - | Biochemical IC50 | 100 nM[4] |

| Proliferation Assay | SW48 | MSI-H | GI50 (4-day) | 40 nM[4] |

| Clonogenic Assay | Various | MSI-H | GI50 (10-14 day) | 50 - 1,000 nM |

| Clonogenic Assay | SW48 | MSI-H | GI50 | 0.227 µM[5] |

| Clonogenic Assay | HCT 116 | MSI-H | GI50 | Comparable to HRO-761[5] |

| Clonogenic Assay | SW620 | MSS | GI50 | >67-fold higher than in SW48[5] |

| Target Engagement | Various | MSI-H & MSS | PS50 | 10 - 100 nM |

In Vivo Efficacy in Xenograft Models

| Model Type | Cancer Type | Treatment | Dosage | Outcome |

| SW48 CDX | Colorectal | HRO-761 Monotherapy | 20 mg/kg (oral, daily) | Tumor Stasis[4] |

| SW48 CDX | Colorectal | HRO-761 Monotherapy | >20 mg/kg (oral, daily) | 75-90% Tumor Regression[4] |

| CDX & PDX Panel | Various MSI-H | HRO-761 Monotherapy | Not specified | ~70% Disease Control Rate[4][6] |

| - | - | - | - | 35% Stable Disease[4] |

| - | - | - | - | 30% Partial Response[4] |

| - | - | - | - | 9% Complete Response[4] |

| CDX & PDX | MSI-H CRC | HRO-761 + Irinotecan | Not specified | Enhanced and sustained response over single agents[6] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory procedures and information inferred from the preclinical publications on HRO-761.

In Vitro Cell Proliferation and Clonogenic Assays

-

Cell Lines: MSI-H cell lines (e.g., SW48, HCT 116) and MSS cell lines (e.g., SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 6-well plates or petri dishes at a density that allows for colony formation. After 24 hours, cells are treated with a dose range of HRO-761 or vehicle control (e.g., DMSO).

-

Colony Formation: The cells are incubated for 10-14 days, with the medium and drug being refreshed every 3-4 days. The incubation period is dependent on the growth rate of the specific cell line.

-

Staining and Quantification: After the incubation period, the colonies are washed with PBS, fixed with a solution of 10% methanol and 10% acetic acid, and then stained with 0.5% crystal violet. The plates are washed to remove excess stain and air-dried. Colonies containing at least 50 cells are counted manually or using an automated colony counter. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group, adjusted for plating efficiency.

Western Blotting for DNA Damage Response

-

Sample Preparation: MSI-H cells are treated with HRO-761 at various concentrations and for different time points. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against DNA damage markers such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), and γH2AX. An antibody against a housekeeping protein like actin or GAPDH is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used.

-

Tumor Implantation: MSI-H tumor cells (e.g., SW48) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient's tumor are implanted.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. HRO-761 is administered orally, once daily, at specified doses. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²). Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for DDR markers).

Experimental Workflow and Logic

The preclinical evaluation of HRO-761 follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: A typical preclinical to clinical development workflow for a targeted therapy like HRO-761.

Conclusion

The preclinical data for HRO-761 strongly support its development as a targeted therapy for solid tumors with microsatellite instability. Its potent and selective activity against MSI-H cancer cells, demonstrated in both in vitro and in vivo models, highlights the therapeutic potential of WRN inhibition. The ongoing Phase I clinical trial (NCT05838768) will be crucial in determining the safety, tolerability, and preliminary anti-tumor activity of HRO-761 in patients.[1][2][3]

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. Clonogenic Assay [en.bio-protocol.org]

- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 4. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: The Synthetic Lethality of WRN Inhibition by HRO-761 in Microsatellite Instable Cancers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Werner syndrome RecQ helicase (WRN) has been identified through large-scale functional genomics screens as a prime synthetic lethal target in cancers exhibiting microsatellite instability (MSI).[1][2][3] This instability, a result of deficient DNA mismatch repair (dMMR), creates a unique dependency on WRN for cell survival, a vulnerability not present in microsatellite-stable (MSS) cells.[4] HRO-761 is a first-in-class, orally bioavailable, potent, and selective allosteric inhibitor of WRN helicase developed by Novartis.[3][5][6] Preclinical data robustly demonstrates that HRO-761 selectively induces DNA damage and cell death in MSI cancer models, validating WRN as a therapeutic target.[1][7] This document provides an in-depth technical overview of the mechanism, preclinical efficacy, and experimental validation of HRO-761.

Core Mechanism of Action of HRO-761

HRO-761 functions as a highly selective, allosteric inhibitor of the WRN protein's helicase activity.[1][6] Unlike competitive inhibitors that target the ATP binding site, HRO-761 binds at the interface of the D1 and D2 helicase domains.[5][6] This binding event locks the WRN protein in an inactive conformation, effectively preventing the conformational changes necessary for its helicase function.[1][5][6] The pharmacological inhibition of WRN by HRO-761 recapitulates the phenotype observed with genetic suppression of the WRN gene.[6][7]

Caption: Mechanism of HRO-761 allosteric inhibition of WRN helicase.

The Principle of Synthetic Lethality with WRN Inhibition

Synthetic lethality occurs when the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. WRN inhibition is synthetically lethal specifically in MSI cancers.[4]

-

In Microsatellite Instable (MSI) Cells: These cells have a deficient mismatch repair (dMMR) system, leading to the accumulation of DNA errors. This creates a heightened dependency on the WRN helicase for DNA replication and repair to maintain genomic integrity.[4][8] When HRO-761 inhibits WRN, this critical repair pathway is lost. The cells accumulate catastrophic DNA double-strand breaks, leading to cell cycle arrest (primarily at G2/M), activation of the DNA damage response (DDR), and ultimately, apoptosis.[5][9]

-

In Microsatellite Stable (MSS) Cells: These cells have a functional MMR system and are not dependent on WRN for survival.[4] Therefore, the inhibition of WRN by HRO-761 has minimal to no effect on their viability.[2]

This selective lethality provides a therapeutic window to target MSI tumor cells while sparing normal, healthy MSS cells.[4] Notably, the anti-proliferative effects of HRO-761 are independent of the p53 tumor suppressor protein's status, broadening its potential applicability.[5][7][9]

References

- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. genscript.com [genscript.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Hro-761 and its Impact on DNA Damage Response Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hro-761 is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). This technical guide provides an in-depth analysis of the mechanism of action of Hro-761, with a particular focus on its effects on DNA damage response (DDR) pathways. Preclinical data robustly demonstrates that Hro-761 induces synthetic lethality in microsatellite instability-high (MSI-H) cancer cells by inhibiting WRN helicase activity, leading to an accumulation of DNA damage, activation of the ATM/CHK2 signaling cascade, and subsequent cell cycle arrest and apoptosis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Introduction to Hro-761

Hro-761 is a small molecule inhibitor that targets the Werner syndrome (WRN) protein, a member of the RecQ family of DNA helicases.[1] WRN plays a critical role in maintaining genomic stability through its involvement in various DNA metabolic processes, including replication, repair, and recombination. In cancer cells with microsatellite instability (MSI), which are characterized by a high frequency of mutations in short repetitive DNA sequences, the dependency on WRN for survival is significantly increased. This creates a synthetic lethal relationship, where the inhibition of WRN in MSI-H cells leads to cell death, while normal, microsatellite stable (MSS) cells are largely unaffected.[2][3]

Hro-761 acts as an allosteric inhibitor, binding to a site at the interface of the D1 and D2 helicase domains of WRN, which locks the protein in an inactive conformation.[3] This targeted inhibition has shown significant anti-tumor activity in preclinical models of MSI-H cancers, positioning Hro-761 as a promising therapeutic agent.[4] A phase 1 clinical trial (NCT05838768) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of Hro-761 in patients with MSI-H solid tumors.[3]

Quantitative Preclinical Data

The preclinical efficacy of Hro-761 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of Hro-761

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | WRN ATPase | IC50 | 100 nM | [4] |

| Biochemical Assay | WRN Helicase | IC50 | <10 nM | [5] |

| Biochemical Assay | BLM Helicase | IC50 | >10,000 nM | [5] |

| Cell Viability | SW48 (MSI-H) | GI50 | 40 nM | [4] |

| Cell Viability | HCT-116 (MSI-H) | EC50 | 20 nM | [6] |

| Cell Viability | HT-29 (MSS) | EC50 | >10,000 nM | [6] |

Table 2: In Vivo Efficacy of Hro-761 in Xenograft Models

| Xenograft Model | Treatment Dose | Outcome | Reference |

| SW48 (MSI-H) CDX | 20 mg/kg (oral, daily) | Tumor Stasis | [4] |

| SW48 (MSI-H) CDX | >20 mg/kg (oral, daily) | 75-90% Tumor Regression | [4] |

| MSI CDX and PDX Panel | Various | ~70% Disease Control Rate | [4] |

Mechanism of Action and DNA Damage Response

Hro-761's therapeutic effect is rooted in its ability to induce a robust DNA damage response specifically in MSI-H cancer cells. The inhibition of WRN helicase activity leads to the accumulation of unresolved DNA structures, ultimately causing double-strand breaks (DSBs).

The presence of DSBs triggers the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. ATM, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 2 (CHK2).[7] This activation of the ATM/CHK2 pathway initiates a signaling cascade that results in several key cellular outcomes:

-

p53 Activation: The ATM/CHK2 pathway leads to the phosphorylation and stabilization of the p53 tumor suppressor protein.[7] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis.

-

WRN Protein Degradation: A notable consequence of Hro-761-induced DNA damage is the subsequent degradation of the WRN protein itself, specifically in MSI-H cells.[3] This creates a positive feedback loop that enhances the anti-tumor effect.

-

Cell Cycle Arrest: The DDR signaling cascade, largely mediated by p53, leads to a robust G2/M cell cycle arrest, preventing the damaged cells from progressing through mitosis.[4]

-

Apoptosis: The culmination of extensive DNA damage and cell cycle arrest is the induction of programmed cell death, or apoptosis, leading to the selective elimination of MSI-H cancer cells.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of Hro-761.

Cell Viability Assays

-

Cell Seeding: Cancer cell lines (both MSI-H and MSS) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Hro-761 or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 4 to 14 days, depending on the assay (e.g., proliferation vs. clonogenic).

-

Viability Measurement: Cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. The half-maximal growth inhibitory concentration (GI50) or half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.[2]

Western Blotting for DDR Markers

-

Cell Lysis: Cells treated with Hro-761 for various time points are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for DDR proteins such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), γH2AX (phospho-H2A.X Ser139), p53, and WRN. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: After incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]

In Vivo Xenograft Studies

-

Tumor Implantation: MSI-H cancer cells (e.g., SW48) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Drug Administration: Hro-761 is administered orally at various doses, typically once daily. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition, tumor stasis, or tumor regression are determined.[4]

Conclusion

Hro-761 represents a promising new therapeutic strategy for the treatment of MSI-H cancers. Its targeted inhibition of WRN helicase selectively induces a potent DNA damage response in these tumors, leading to cell cycle arrest and apoptosis. The preclinical data strongly support its mechanism of action and provide a solid rationale for its ongoing clinical development. This technical guide serves as a valuable resource for the scientific community, providing a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies associated with Hro-761. Further research will continue to elucidate the full potential of WRN inhibition as a therapeutic approach in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 5. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Allosteric Binding Site of Hro-761 on WRN Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI). This has spurred the development of targeted inhibitors, with Hro-761 being a first-in-class, clinical-stage, allosteric inhibitor of WRN. This technical guide provides a comprehensive overview of the allosteric binding site of Hro-761 on the WRN protein, its mechanism of action, and the experimental methodologies used for its characterization.

The Allosteric Binding Site of Hro-761 on WRN

Hro-761 is a potent and selective allosteric inhibitor that binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein. This binding site is distinct from the ATP-binding site, classifying Hro-761 as a non-competitive or mixed inhibitor with respect to ATP. The binding of Hro-761 induces a significant conformational change, locking the WRN protein in an inactive state.

Crystallographic studies of the WRN helicase domain in complex with Hro-761 (PDB ID: 8PFO) have revealed the precise molecular interactions. The binding of Hro-761 stabilizes a conformation where the D1 and D2 domains are rotated approximately 180° relative to the ATPγS-bound state. This rotation is facilitated by a conformational change in a flexible hinge region between the D1 and D2 domains, specifically involving residues Thr728 to Arg732. The Hro-761 binding pocket is characterized as being unusually polar and rich in arginine residues.

Mechanism of Action

The binding of Hro-761 to the allosteric site on WRN inhibits its helicase activity, which is crucial for the survival of MSI cancer cells. In MSI cancers, the DNA mismatch repair (MMR) machinery is deficient, leading to the accumulation of errors in repetitive DNA sequences. WRN is thought to play a critical role in resolving DNA structures that arise during the replication of these unstable microsatellite regions.

Inhibition of WRN by Hro-761 in MSI cells leads to the accumulation of DNA damage, triggering a DNA damage response (DDR). This is evidenced by the phosphorylation of H2A.X (γH2A.X), a marker of DNA double-strand breaks. The sustained DNA damage ultimately leads to cell cycle arrest, apoptosis, and selective inhibition of tumor cell growth in MSI cancer models. Interestingly, Hro-761 has also been shown to induce the degradation of the WRN protein specifically in MSI cells, further contributing to its anti-tumor activity. This degradation is mediated by the ubiquitin-proteasome pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for Hro-761's activity and binding to the WRN protein.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Biochemical IC50 (ATPase Assay) | 100 nM | High ATP (20-fold KM) | |

| GI50 (4-day proliferation assay) | 40 nM | SW48 (MSI cell line) | |

| GI50 (Clonogenic Assay) | 50 - 1,000 nM | Various MSI cancer cells | |

| GI50 (DLD1 WRN-KO) | >10 µM | DLD1 WRN-KO cell line | |

| PS50 (Target Engagement) | 10 - 100 nM | Various MSI and MSS cell lines | |

| PS50 (HCT116-C727A mutant) | 0.7 µM | Engineered HCT116 cell line | |

| PS50 (RKO-C727S mutant) | 8.8 µM | Engineered RKO cell line |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

WRN Helicase ATPase Assay

This assay measures the ATP hydrolysis activity of the WRN protein, which is coupled to its DNA unwinding function. The inhibition of this activity by Hro-761 is a key measure of its biochemical potency. The assay is typically performed in a high-throughput format.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by WRN helicase in the presence of a DNA substrate. The ADP produced is detected using a commercially available kit, such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.

Methodology:

-

Reaction Setup: The reaction is typically performed in a 384-well plate format.

-

Reagents:

-

Recombinant WRN helicase domain protein.

-

Single-stranded DNA (ssDNA) substrate.

-

ATP at a concentration that is a multiple of the Michaelis constant (K_M), for example, 20-fold K_M.

-

Assay buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, NaCl, BSA, and a reducing agent like DTT.

-

Hro-761 or other test compounds at various concentrations.

-

-

Procedure:

-

WRN protein is pre-incubated with the test compound (Hro-761) for a defined period at room temperature.

-

The reaction is initiated by the addition of the ATP and ssDNA substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

-

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Proliferation Assays

These assays determine the effect of Hro-761 on the growth and survival of cancer cell lines.

Principle: Cell viability is assessed by measuring the metabolic activity of the cells or by their ability to form colonies over a prolonged period.

Methodology (Proliferation Assay):

-

Cell Seeding: Cancer cells (both MSI and MSS) are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of Hro-761.

-

Incubation: The cells are incubated for a period of 4 to 14 days.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read on a plate reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Methodology (Clonogenic Assay):

-

Cell Seeding: A low number of cells are seeded into 6-well plates.

-

Compound Treatment: Cells are treated with Hro-761 and incubated for 10-14 days until visible colonies are formed.

-

Staining: The colonies are fixed and stained with crystal violet.

-

Quantification: The number and size of the colonies are quantified.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay confirms that Hro-761 binds to the WRN protein within the complex environment of a living cell.

Principle: The binding of a ligand (Hro-761) to its target protein (WRN) can alter the protein's thermal stability. This change in stability is measured by heating cell lysates to various temperatures and quantifying the amount of soluble WRN protein remaining.

Methodology:

-

Cell Treatment: Cells are treated with Hro-761 or a vehicle control.

-

Heating: The cell lysates are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

-

Protein Quantification: The amount of soluble WRN protein in the supernatant is quantified using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble WRN protein as a function of temperature. The shift in the melting temperature in the presence of Hro-761 indicates target engagement. The half-maximal protein stabilization (PS50) can be determined from dose-response curves at a fixed temperature.

Visualizations

Experimental Workflow for Hro-761 Characterization

The WRN Helicase Inhibitor Hro-761 Demonstrates Potent and Selective p53-Independent Antitumor Activity in Microsatellite Instable Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This technical whitepaper provides an in-depth analysis of Hro-761, a first-in-class, potent, and selective allosteric inhibitor of WRN. Hro-761 induces DNA damage, cell cycle arrest, and apoptosis in MSI cancer cells, irrespective of their p53 tumor suppressor status. This guide details the underlying mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and development in this promising area of oncology.

Introduction

Microsatellite instability is a key genomic feature in a significant subset of colorectal, gastric, and endometrial cancers, among others. These tumors accumulate mutations in short tandem DNA repeats and are often refractory to conventional chemotherapies. The discovery of WRN helicase as a synthetic lethal partner with dMMR has opened a new therapeutic avenue. Hro-761 is a clinical-stage small molecule that locks WRN in an inactive conformation by binding to a novel allosteric site at the interface of its D1 and D2 helicase domains.[1][2][3][4] This inhibition selectively triggers cell death in MSI cancer cells while sparing their microsatellite stable (MSS) counterparts. A crucial aspect of Hro-761's therapeutic potential lies in its efficacy in cancer cells with mutated or deleted p53, a common occurrence in tumorigenesis that often confers resistance to standard DNA-damaging agents.

p53-Independent Mechanism of Action

The antitumor activity of Hro-761 in MSI cancer cells is initiated by the inhibition of WRN helicase function, leading to the accumulation of DNA double-strand breaks (DSBs). This triggers a robust DNA Damage Response (DDR) that operates independently of the p53 signaling pathway.

The key molecular events are:

-

Activation of ATM and CHK2: Following Hro-761-induced DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the downstream checkpoint kinase CHK2.[1]

-

WRN Protein Degradation: A critical consequence of WRN inhibition and subsequent DDR activation is the proteasome-mediated degradation of the WRN protein itself, specifically in MSI cells.[2][3] This degradation is a downstream effect of DNA damage signaling.

-

Cell Cycle Arrest and Apoptosis: The activation of the ATM-CHK2 axis leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[2][4] These effects are observed in both p53 wild-type and p53-deficient MSI cancer cells, confirming the p53-independent nature of Hro-761's cytotoxicity.[1][4]

Signaling Pathway Diagram

Caption: p53-independent signaling pathway of Hro-761 in MSI cancer cells.

Quantitative Data

The efficacy of Hro-761 has been quantified through various in vitro assays across a panel of MSI and MSS cancer cell lines with differing p53 statuses.

Table 1: In Vitro Activity of Hro-761

| Cell Line | MSI Status | p53 Status | Assay Type | Endpoint | Value (nM) |

| SW48 | MSI | Mutant | ATPase | IC50 | 100 |

| SW48 | MSI | Mutant | Proliferation | GI50 | 40 |

| HCT116 | MSI | Wild-Type | Proliferation | GI50 | ~50-100 |

| HCT116 TP53-/- | MSI | Null | Proliferation | GI50 | ~50-100 |

| RKO | MSI | Wild-Type | Proliferation | GI50 | ~100-200 |

| LoVo | MSI | Wild-Type | Proliferation | GI50 | ~100-200 |

| DLD-1 | MSI | Mutant | Proliferation | GI50 | ~200-500 |

| HT29 | MSS | Mutant | Proliferation | GI50 | >10,000 |

| SW620 | MSS | Mutant | Proliferation | GI50 | >10,000 |

Data compiled from multiple sources.[1][2][4] GI50 values can vary based on assay duration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Seeding: Seed MSI (e.g., HCT116, SW48) and MSS (e.g., HT29) cells in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of Hro-761 in culture medium. Add the desired concentrations of Hro-761 to the cells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and calculate GI50 values using non-linear regression analysis.

Immunoblotting

This technique is used to detect and quantify proteins involved in the Hro-761-induced signaling pathway.

Protocol:

-

Cell Lysis: Plate cells and treat with various concentrations of Hro-761 for the desired time points (e.g., 1, 8, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Rabbit anti-WRN

-

Rabbit anti-phospho-ATM (Ser1981)

-

Rabbit anti-phospho-CHK2 (Thr68)

-

Mouse anti-p53

-

Rabbit anti-p21

-

Mouse anti-γH2AX (Ser139)

-

Mouse anti-Actin (as a loading control)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with Hro-761.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) into 6-well plates.

-

Treatment: Allow cells to attach overnight, then treat with Hro-761 at various concentrations for 24 hours.

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing single cells to form colonies.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically defined as >50 cells).

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Visualizations

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for assessing cell viability using the CellTiter-Glo assay.

Logical Relationship: Hro-761 Selectivity

Caption: Logical diagram illustrating the selective activity of Hro-761.

Conclusion and Future Directions

Hro-761 represents a significant advancement in the targeted therapy of MSI cancers, offering a novel, p53-independent mechanism of action. The preclinical data strongly support its selective antitumor activity and provide a solid rationale for its ongoing clinical development (NCT05838768).[3][5] Future research should focus on further elucidating the mechanisms of WRN degradation, identifying potential biomarkers of response and resistance, and exploring rational combination strategies to enhance the efficacy of Hro-761 in this patient population. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 3. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 5. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]

The Targeted Degradation of WRN Protein by Hro-761: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Hro-761, a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). The focus is on the compound's ability to induce the degradation of the WRN protein, a key synthetic lethal target in microsatellite instability-high (MSI-H) cancers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism: From Inhibition to Degradation

Hro-761 operates through a sophisticated mechanism that extends beyond simple enzymatic inhibition. It binds to an allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein. This binding event locks the protein in an inactive conformation.[1][2][3] In cancer cells with microsatellite instability (MSI), this inhibition of WRN's helicase activity leads to an accumulation of DNA damage.[4] This, in turn, triggers a specific cellular response that results in the targeted, proteasome-mediated degradation of the WRN protein itself.[4] This degradation is a key driver of the anti-proliferative effects observed in MSI cancer cells and is notably independent of p53 status.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Hro-761.

In Vitro Activity of Hro-761

| Parameter | Cell Line | Value | Reference |

| Biochemical IC50 (ATPase Assay) | - | 100 nM | [5] |

| GI50 (Growth Inhibition) | SW48 (MSI-H) | 40 nM | [4] |

| GI50 Range (Clonogenic Assay) | Various MSI-H Cancer Cells | 50 - 1,000 nM | [4] |

| Target Engagement (PS50) | Various MSI and MSS Cell Lines | 10 - 100 nM | [4] |

| WRN Protein Half-life (Control) | HCT-116 (MSI-H) | 16.6 hours | [6] |

| WRN Protein Half-life (+ Hro-761) | HCT-116 (MSI-H) | 1.5 hours | [6] |

In Vivo Efficacy of Hro-761 in Xenograft Models

| Model Type | Dose | Outcome | Reference |

| SW48 Cell-Derived Xenograft | 20 mg/kg (oral) | Tumor Stasis | |

| SW48 Cell-Derived Xenograft | >20 mg/kg (oral) | 75% - 90% Tumor Regression | |

| HCT-116 Xenograft | 15 mg/kg (oral, daily) | 59% Tumor Growth Inhibition | [6] |

| HCT-116 Xenograft | 30 mg/kg (oral, daily) | 89% Tumor Growth Inhibition | [6] |

| HCT-116 Xenograft | 90 mg/kg (oral, daily) | >100% Tumor Growth Inhibition | [6] |

| Panel of MSI CDX and PDX Models | Not Specified | ~70% Disease Control Rate |

Signaling Pathway of Hro-761-Induced WRN Degradation

The targeted degradation of WRN following inhibition by Hro-761 in MSI-H cells is a multi-step process. The current understanding points to the PIAS4-RNF4-p97/VCP axis as the key pathway.[6][7]

-

Chromatin Trapping: Inhibition of WRN's helicase activity by Hro-761 leads to the trapping of the WRN protein on the chromatin.[6][7]

-

SUMOylation: The trapped WRN protein is then recognized and SUMOylated by the E3 SUMO-protein ligase PIAS4.[6][7]

-

Ubiquitination: The SUMOylated WRN is subsequently targeted by the E3 ubiquitin ligase RNF4, which polyubiquitinates the protein.[6][7]

-

Chromatin Extraction and Proteasomal Degradation: The ubiquitinated WRN is then extracted from the chromatin by the p97/VCP ATPase complex and shuttled to the 26S proteasome for degradation.[6][7]

Experimental Protocols

Detailed below are representative methodologies for key experiments used to characterize the effects of Hro-761.

Western Blot Analysis for WRN Degradation

Objective: To quantify the levels of WRN protein in cells following treatment with Hro-761.

Methodology:

-

Cell Culture and Treatment: Plate MSI-H (e.g., HCT-116, SW48) and MSS (e.g., HT-29, U2OS) cells and allow them to adhere. Treat cells with varying concentrations of Hro-761 or DMSO (vehicle control) for specified time points (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against WRN overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and WRN protein levels are normalized to the loading control.

Cycloheximide (CHX) Chase Assay for Protein Half-life

Objective: To determine the effect of Hro-761 on the stability and half-life of the WRN protein.

Methodology:

-

Cell Treatment: Treat HCT-116 cells with either Hro-761 (e.g., 10 µM) or DMSO.

-

Protein Synthesis Inhibition: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.

-

Time-Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 16 hours).

-

Western Blot Analysis: Perform Western blotting as described above to determine the remaining levels of WRN protein at each time point.

-

Data Analysis: Plot the normalized WRN protein levels against time. Fit the data to a one-phase decay curve to calculate the half-life of the WRN protein under control and Hro-761-treated conditions. A significant reduction in the calculated half-life in the presence of Hro-761 indicates induced degradation.[1][6]

Clonogenic Survival Assay

Objective: To assess the long-term effect of Hro-761 on the proliferative capacity and survival of cancer cells.

Methodology:

-

Cell Seeding: Seed a low density of MSI-H cells (e.g., 250-2,000 cells per well) in 12-well plates.

-

Compound Treatment: The following day, treat the cells with a serial dilution of Hro-761 (e.g., starting from 10 µM).

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Quantification: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control.

Conclusion and Future Directions

Hro-761 represents a promising therapeutic agent for MSI-H cancers by inducing the degradation of the WRN protein through a specific, DNA damage-dependent pathway. The preclinical data strongly support its mechanism of action and selective efficacy. A first-in-human clinical trial (NCT05838768) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of Hro-761 in patients with MSI colorectal cancer and other MSI solid tumors.[2][3][8] The insights gained from these ongoing studies will be critical in validating WRN as a therapeutic target and establishing the clinical potential of Hro-761.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 6. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. novartis.com [novartis.com]

Methodological & Application

Hro-761 Protocol for In Vitro Cell Culture Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hro-761 is a potent, selective, and orally active allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1] It demonstrates synthetic lethality in cancer cells with microsattelite instability (MSI), a condition caused by deficient DNA mismatch repair (MMR).[2][3][4] This document provides detailed application notes and protocols for the use of Hro-761 in in vitro cell culture assays to assess its anti-tumor activity. Hro-761 binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2] This inhibition leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in MSI cancer cells, while having minimal effect on microsatellite stable (MSS) cells.[2][5]

Data Presentation

The following table summarizes the half-maximal growth inhibitory concentration (GI50) of Hro-761 in a panel of MSI and MSS cancer cell lines after a 120-hour exposure.

| Cell Line | MSI/MSS Status | Tissue of Origin | GI50 (nM) |

| RKO | MSI | Colon | 50 |

| HCT-116 | MSI | Colon | 60 |

| SW48 | MSI | Colon | 40 |

| LoVo | MSI | Colon | 80 |

| LS 174T | MSI | Colon | 120 |

| HT-29 | MSS | Colon | >10,000 |

| SW620 | MSS | Colon | >10,000 |

| A549 | MSS | Lung | >10,000 |

Data compiled from publicly available research.

Signaling Pathway and Mechanism of Action

Inhibition of WRN helicase by Hro-761 in MSI cancer cells triggers a cascade of events culminating in cell death. The diagram below illustrates this proposed signaling pathway.

Experimental Protocols

Cell Viability Assay (Proliferation Assay)

This protocol is adapted from the methods used to evaluate the anti-proliferative effects of Hro-761.

Experimental Workflow:

Materials:

-

MSI and MSS cancer cell lines

-

Appropriate cell culture medium and supplements

-

Hro-761 (dissolved in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into 96-well plates at a density of 500-2000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of Hro-761 in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the Hro-761 dilutions to the appropriate wells. Include a vehicle control (DMSO only).

-

Incubate the plates for 120 hours.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-